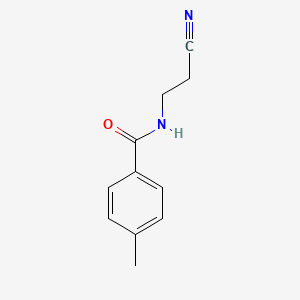
2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione
Übersicht
Beschreibung
2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MCD or methyl 4-chloro-2-methyl-5-oxo-1,3-oxazolidine-3-carboxylate and has a molecular weight of 255.68 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of nucleic acids and proteins in the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione exhibits low toxicity and has minimal effects on the biochemical and physiological processes in the body. This makes it a promising candidate for the development of new drugs and pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is its ease of synthesis and purification. This makes it a readily available compound for laboratory experiments. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione. Some of the potential areas of application include:
1. Development of new antibiotics and antifungal agents
2. Study of the compound's mechanism of action and its interactions with microorganisms
3. Development of new methods for the synthesis and purification of the compound
4. Investigation of the compound's potential applications in other fields, such as agriculture and food preservation.
In conclusion, 2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it an important compound for further investigation and development.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs and pharmaceuticals. This compound exhibits significant antibacterial and antifungal activities and has shown promising results in the treatment of various infectious diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-6-9(14)12-10(15)13(16-6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHVKSOMNFHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine](/img/structure/B3822250.png)
![4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide](/img/structure/B3822253.png)
![N-methyl-2-morpholin-4-yl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B3822261.png)

![4,4'-[13-(ethoxycarbonyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl]dibenzoic acid](/img/structure/B3822285.png)
![2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetamide](/img/structure/B3822296.png)

![N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3822313.png)
![2-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione acetate](/img/structure/B3822316.png)

![2,7-bis(4'-chloro-4-biphenylyl)-5,10-bis(2,4-dimethoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3822324.png)
![2,7-bis(4'-chloro-4-biphenylyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3822325.png)